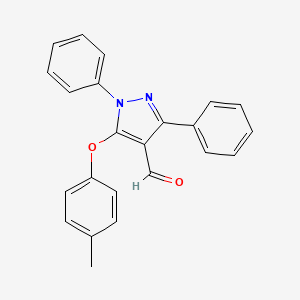

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-methylphenoxy)-1,3-diphenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSLBNQUFOGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy group, followed by the formation of the pyrazole ring. One common method involves the use of hydrazine derivatives and aldehydes under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aldehyde Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. Potassium permanganate (KMnO₄) in aqueous pyridine is a common oxidizing agent:

Conditions :

This reaction proceeds via radical intermediates, with the aldehyde first converting to a geminal diol intermediate before oxidation to the acid .

Claisen-Schmidt Condensation

The aldehyde participates in base-catalyzed condensation with acetophenones to form α,β-unsaturated ketones (chalcones). For example:

Example Reaction Data :

Hydrazone and Schiff Base Formation

The aldehyde reacts with hydrazines or amines to form hydrazones or imines. For instance:

Representative Data :

-

Hydrazone Formation :

-

Schiff Base Synthesis :

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes:

Conditions :

Cyclization Reactions

The aldehyde participates in oxidative cyclization to form heterocycles:

Example :

Data :

Biological Activity Derivatization

The aldehyde is a precursor to bioactive derivatives:

-

Antimicrobial Agents : Schiff bases derived from the aldehyde show moderate antibacterial activity (MIC: 12.5–50 µg/mL against S. aureus) .

-

Anticancer Derivatives : Chalcones exhibit IC₅₀ values of 8–14 µM against MCF-7 breast cancer cells .

Mechanistic and Spectroscopic Insights

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Antibacterial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects .

- Antifungal Activity : Pyrazole derivatives are known for their antifungal properties, making them potential candidates for treating fungal infections .

- Anticancer Activity : Research indicates that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which is crucial in treating various inflammatory diseases .

Synthesis and Characterization

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of Pyrazole Ring : The initial step includes the condensation of appropriate hydrazine derivatives with aldehydes or ketones.

- Substitution Reactions : Further functionalization can occur through nucleophilic substitutions to introduce the 4-methylphenoxy group.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity .

Case Study 1: Antibacterial Screening

In a study conducted to evaluate the antibacterial properties of pyrazole derivatives, 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde was tested against common bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound demonstrated that it could inhibit cell proliferation in various cancer cell lines. The study highlighted its mechanism involving the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and phenoxy group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the phenoxy group, which may affect its reactivity and binding properties.

5-(4-Methoxyphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenoxy group, which imparts specific electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity in biological applications, making it a valuable compound for research and development .

Biological Activity

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

- Chemical Formula : C23H18N2O2

- Molecular Weight : 354.41 g/mol

- CAS Number : 956360-80-8

- Melting Point : 90–92 °C

Synthesis

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions, which are effective for constructing carbon-carbon bonds in organic synthesis. This method allows for the functionalization of nitrogen heterocycles, contributing to the compound's bioactivity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as E. coli and S. aureus. For instance, compounds structurally similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde were shown to inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. For example, derivatives of pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives could reduce these cytokines' levels significantly, indicating a potential therapeutic role in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some studies reported IC50 values indicating substantial antiproliferative activity against breast cancer and other tumor types .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting that modifications in the pyrazole structure could enhance antimicrobial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Effective against E. coli |

| Compound B | 16 | Effective against S. aureus |

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory properties, several pyrazole compounds were administered to mice with induced inflammation. The results indicated that specific derivatives significantly reduced swelling and pain compared to control groups treated with standard anti-inflammatory drugs.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 85% at 10 µM | 93% at 10 µM |

| Compound D | 76% at 10 µM | 86% at 10 µM |

Q & A

Q. Key Methodological Considerations :

- Catalyst : K₂CO₃ ensures deprotonation of phenol for nucleophilic attack.

- Solvent : DMSO enhances reaction efficiency due to its polar aprotic nature.

- Purification : Ethanol recrystallization yields high-purity crystals for structural validation .

How is X-ray crystallography employed to characterize this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c) with unit cell parameters a ≈ 9.1 Å, b ≈ 7.5 Å, c ≈ 22.1 Å, and β ≈ 94°. The pyrazole ring is nearly planar (deviation < 0.004 Å), with dihedral angles of ~74° and ~46° relative to adjacent phenyl rings. Hydrogen bonding (C–H···π) stabilizes the crystal lattice .

Q. Tools :

- SHELX Suite : SHELXL refines atomic coordinates and thermal parameters .

- ORTEP-3 : Generates graphical representations of molecular geometry .

How can researchers resolve contradictions in crystallographic data refinement?

Advanced Research Question

Data contradictions (e.g., high R factors, thermal motion artifacts) require iterative refinement using software like SHELXL . Strategies include:

- Restraints : Apply geometric constraints for disordered regions.

- Twinned Data : Use the TWIN command in SHELXL for non-merohedral twinning .

- Validation : Cross-check with PLATON to detect missed symmetry or voids .

Example : In a study, H-atom positions were fixed geometrically (C–H = 0.93–0.96 Å) with isotropic displacement parameters, achieving R = 0.039 .

What strategies optimize synthetic yield for this compound?

Advanced Research Question

Yield optimization involves:

- Reagent Ratios : A 1:1 molar ratio of 5-chloropyrazole and 4-methylphenol minimizes side products .

- Reaction Time : Extended reflux (6 hours vs. 3 hours) improves substitution efficiency .

- Solvent Screening : DMSO outperforms DMF due to superior nucleophilicity activation .

Data Insight : Ethanol recrystallization achieves >95% purity, critical for pharmacological testing .

How is this compound utilized as a building block for fused heterocyclic systems?

Advanced Research Question

The aldehyde group enables condensation reactions for synthesizing pyrazole-fused systems. For example:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate under acidic conditions .

- Thienopyrazoles : Condense with thiophene derivatives via cyclocondensation .

Method : Azide-alkyne cycloaddition or Schiff base formation expands structural diversity for bioactivity screening .

What computational methods predict the electronic properties of this compound?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Software : Gaussian 09 or ORCA packages validate experimental spectral data (FT-IR, UV-Vis) .

How is polymorphism addressed during crystallization?

Advanced Research Question

Polymorph screening involves:

- Solvent Variation : Slow evaporation of DMF/ethanol mixtures produces different crystal forms .

- Temperature Gradients : Cooling rates (0.5°C/min) influence nucleation kinetics .

Validation : SC-XRD and PXRD distinguish polymorphs, while DSC confirms thermal stability .

What protocols validate spectroscopic data for this compound?

Basic Research Question

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ ~10.1 ppm, pyrazole protons at δ ~6.5–8.2 ppm .

- FT-IR : Aldehyde C=O stretch at ~1680 cm⁻¹, C–O–C (phenoxy) at ~1240 cm⁻¹ .

Cross-Validation : Compare experimental data with simulated spectra from DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.